1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- is an organic compound with the molecular formula C9H12O4 It is a derivative of cyclopropane, featuring two carboxylic acid ester groups and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- can be achieved through several methods. One common approach involves the reaction of cyclopropane-1,1-dicarboxylic acid with appropriate reagents to introduce the ethenyl and ester groups. For example, the reaction of cyclopropane-1,1-dicarboxylic acid with vinyl magnesium bromide followed by esterification with methanol can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ethenyl group can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .
Scientific Research Applications
1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Cyclopropanedicarboxylic acid, 2-ethenyl-, dimethyl ester, (S)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1,1-Cyclopropanedicarboxylic acid dimethyl ester: Similar in structure but lacks the ethenyl group.
Cyclopropane-1,1-dicarboxylic acid: The parent compound without esterification.
2-Vinylcyclopropane-1,1-dicarboxylic acid dimethyl ester: Another derivative with a vinyl group instead of an ethenyl group.
Uniqueness
Its structural features make it a valuable compound for various synthetic and research purposes .
Properties
CAS No. |
53376-55-9 |
---|---|
Molecular Formula |
C9H12O4 |
Molecular Weight |
184.19 g/mol |
IUPAC Name |
dimethyl (2S)-2-ethenylcyclopropane-1,1-dicarboxylate |
InChI |
InChI=1S/C9H12O4/c1-4-6-5-9(6,7(10)12-2)8(11)13-3/h4,6H,1,5H2,2-3H3/t6-/m1/s1 |
InChI Key |
BTHUKAQVHWDTAH-ZCFIWIBFSA-N |
Isomeric SMILES |
COC(=O)C1(C[C@H]1C=C)C(=O)OC |
Canonical SMILES |
COC(=O)C1(CC1C=C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.